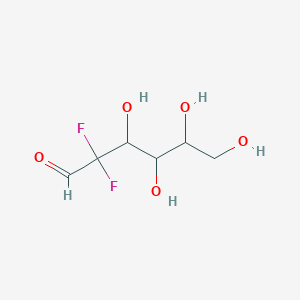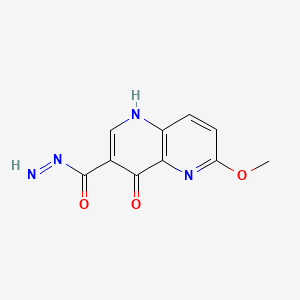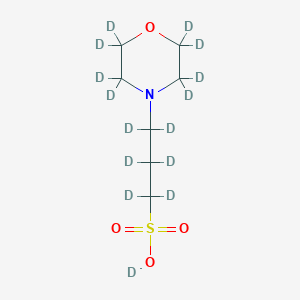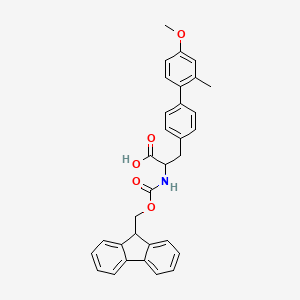
(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-acide α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque est un composé synthétique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique et de ses propriétés uniques. Ce composé est caractérisé par la présence d'un cycle thiazole, d'un groupe fluorène et d'un fragment acide propanoïque, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (S)-α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent la formation du cycle thiazole, l'introduction du groupe protecteur Fmoc (fluorénylméthyloxycarbonyle) et l'incorporation du groupe N-méthyl-amino. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir un rendement et une pureté élevés du produit final.
Méthodes de production industrielle
Dans un environnement industriel, la production de l'acide (S)-α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque peut impliquer des techniques de synthèse à grande échelle telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées. Ces méthodes permettent une production efficace et rentable du composé tout en maintenant des mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
(S)-acide α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour modifier le cycle thiazole ou le groupe Fmoc.
Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiazole peut produire des sulfoxydes ou des sulfones, tandis que la substitution du groupe Fmoc peut entraîner divers dérivés fonctionnalisés.
Applications de la recherche scientifique
(S)-acide α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules complexes et comme réactif en synthèse organique.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (S)-α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-acide 2-(N-Fmoc-N-méthyl-amino)-2-cyclopentylacétique
- (S)-acide 2-(N-Fmoc-N-méthyl-amino)-2-cyclopentylglycine
Unicité
(S)-acide α-(Fmoc-N-méthyl-amino)-4-thiazolepropanoïque est unique en raison de son cycle thiazole, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. La présence du groupe Fmoc permet également une modification et une fonctionnalisation faciles, ce qui en fait un outil polyvalent dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H20N2O4S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4S/c1-24(20(21(25)26)10-14-12-29-13-23-14)22(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12-13,19-20H,10-11H2,1H3,(H,25,26) |
Clé InChI |
WNURNGNZUJQTEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C(CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)




![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)

